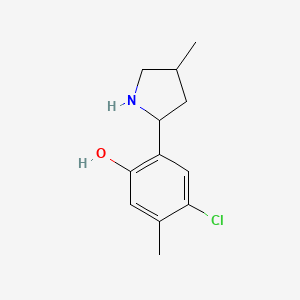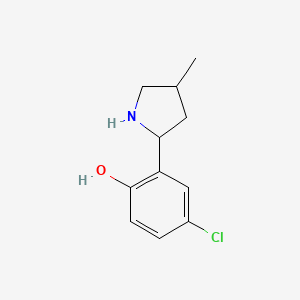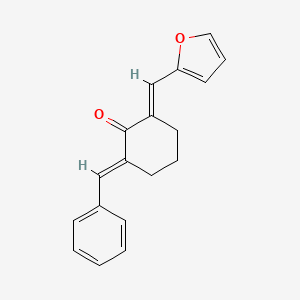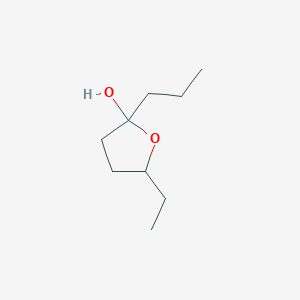
4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol is an organic compound with a complex structure that includes a chlorinated phenol ring and a methyl-substituted pyrrolidine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol typically involves the reaction of 5-chlorosalicylaldehyde with 2-amino-5-methylpyridine. The process begins with the dropwise addition of an ethanol solution of 5-chlorosalicylaldehyde to an ethanol solution of 2-amino-5-methylpyridine over a period of 30 minutes with continuous stirring. The mixture is then stirred for an additional hour to yield a clear orange solution. This solution is allowed to evaporate slowly at room temperature, resulting in the formation of orange prism-shaped crystals of the target compound after seven days .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions
4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the pyrrolidine ring.
Substitution: The chlorine atom on the phenol ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while substitution of the chlorine atom could result in various substituted phenols.
科学研究应用
4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the production of advanced materials with specific properties.
作用机制
The mechanism of action of 4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol: Lacks the methyl group on the phenol ring.
5-Methyl-2-(4-methylpyrrolidin-2-yl)phenol: Lacks the chlorine atom on the phenol ring.
4-Chloro-5-methyl-2-(pyrrolidin-2-yl)phenol: Lacks the methyl group on the pyrrolidine ring.
Uniqueness
4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol is unique due to the presence of both the chlorine atom and the methyl groups on the phenol and pyrrolidine rings, respectively. These substitutions can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for various applications.
属性
分子式 |
C12H16ClNO |
|---|---|
分子量 |
225.71 g/mol |
IUPAC 名称 |
4-chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol |
InChI |
InChI=1S/C12H16ClNO/c1-7-3-11(14-6-7)9-5-10(13)8(2)4-12(9)15/h4-5,7,11,14-15H,3,6H2,1-2H3 |
InChI 键 |
XOWROLBUZYUGMM-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(NC1)C2=C(C=C(C(=C2)Cl)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine)](/img/structure/B12888135.png)

![Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888146.png)

![[3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper](/img/structure/B12888156.png)
![N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B12888158.png)
![2-(2-(2-(2-([1,1'-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol](/img/structure/B12888159.png)
![3-(4-methoxyphenyl)-4H-cyclohepta[d]isoxazol-4-one](/img/structure/B12888166.png)

